molecular formula C11H11ClN4O B15173582 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol CAS No. 920512-35-2

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol

Cat. No.: B15173582
CAS No.: 920512-35-2
M. Wt: 250.68 g/mol
InChI Key: GFDHUBUWEJDLME-UHFFFAOYSA-N
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Description

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol is an organic compound that belongs to the class of aminopyrazines These compounds are characterized by the presence of an amino group attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol typically involves the reaction of 2-amino-5-chloropyrazine with appropriate reagents under controlled conditions. One common method involves the use of N-chlorosuccinimide (NCS) and a base such as sodium hydroxide (NaOH) in a solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol is unique due to the presence of both the amino and phenol groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to its simpler analogs .

Properties

CAS No.

920512-35-2

Molecular Formula

C11H11ClN4O

Molecular Weight

250.68 g/mol

IUPAC Name

2-amino-5-[[(6-chloropyrazin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C11H11ClN4O/c12-10-5-14-6-11(16-10)15-4-7-1-2-8(13)9(17)3-7/h1-3,5-6,17H,4,13H2,(H,15,16)

InChI Key

GFDHUBUWEJDLME-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CNC2=CN=CC(=N2)Cl)O)N

Origin of Product

United States

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